Bitucarpin A

Description

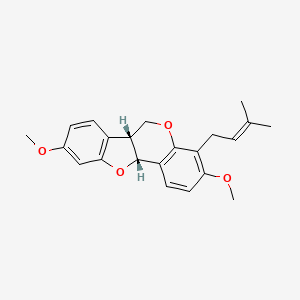

Structure

3D Structure

Properties

Molecular Formula |

C22H24O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |

InChI |

InChI=1S/C22H24O4/c1-13(2)5-7-16-19(24-4)10-9-17-21(16)25-12-18-15-8-6-14(23-3)11-20(15)26-22(17)18/h5-6,8-11,18,22H,7,12H2,1-4H3/t18-,22-/m0/s1 |

InChI Key |

YOKYSHXYBLMBOT-AVRDEDQJSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)OC)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)OC)OC)C |

Synonyms |

bitucarpin A |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Bitucarpin a

Distribution of Bitucarpin A in Bituminaria Species

This compound has been identified in several species of the genus Bituminaria, highlighting its significance as a characteristic secondary metabolite within this group of plants.

Isolation from Bituminaria bituminosa Aerial Parts

The primary source for the isolation of this compound is the aerial parts of Bituminaria bituminosa, a perennial Mediterranean herb. wikipedia.orgarccjournals.com Research has consistently identified the leaves of this plant as a significant reservoir of this compound. mdpi.com The extraction process typically involves macerating the dried and powdered aerial parts with a solvent, followed by partitioning and chromatographic separation to yield the pure compound. mdpi.com Alongside this compound, other related pterocarpans such as Bitucarpin B and Erybraedin C are also isolated from the aerial parts of this plant. wikipedia.orgarccjournals.commdpi.com

Identification in Bituminaria morisiana and Bituminaria basaltica

Beyond B. bituminosa, this compound has also been successfully isolated from the aerial parts of Bituminaria morisiana, an endemic species found in Sardinia. nih.govwikipedia.org This finding suggests a chemotaxonomic link between these two species. Furthermore, phytochemical investigations have confirmed the presence of this compound in Bituminaria basaltica, another species within the genus. tandfonline.comwikipedia.org The co-occurrence of this compound and other pterocarpans like Erybraedin C in these species reinforces the chemical signature of the Bituminaria genus. researchgate.net

Influence of Genotype and Plant Developmental Stages on this compound Accumulation

The concentration of this compound is not static and can be influenced by both the genetic makeup of the plant and its developmental stage. researchgate.netnih.gov Studies on different genotypes of B. bituminosa have shown variations in the accumulation of secondary metabolites, including pterocarpans. core.ac.ukfrontiersin.org The stage of plant development also plays a crucial role; for instance, the concentration of certain metabolites has been observed to be higher during the beginning of the flowering stage compared to the growth and budding stages. researchgate.netcore.ac.uk This suggests that the biosynthesis and accumulation of this compound are dynamic processes regulated by both intrinsic genetic factors and the plant's life cycle. nih.govbiorxiv.org

Advanced Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from complex plant extracts rely on a combination of advanced chromatographic techniques. hilarispublisher.comiipseries.org A common initial step involves the extraction of the powdered plant material with a solvent like 70% aqueous ethanol. mdpi.com The resulting crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility. mdpi.com

The fractions enriched with this compound are further purified using various forms of chromatography. chromtech.comslideshare.net Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental technique for the initial separation of compounds from the mixture. iipseries.org For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is widely employed. iipseries.orgnih.gov This technique utilizes a stationary phase packed in a column and a liquid mobile phase pumped at high pressure to achieve fine separation of individual compounds. slideshare.net Preparative HPLC is particularly crucial for obtaining larger quantities of pure this compound for further structural and biological studies. iipseries.org

Spectroscopic Methodologies for Structural Elucidation of this compound and Analogues

The definitive identification and structural elucidation of this compound and its analogues are achieved through a combination of powerful spectroscopic methods. nih.govjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. nih.govegyankosh.ac.in One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. pnnl.gov For more complex structures, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are indispensable. cnr.it These experiments reveal correlations between different nuclei, allowing for the complete assignment of the molecular structure. nih.gov For example, the ¹H NMR spectrum of this compound shows characteristic signals for the aromatic rings and the pterocarpan (B192222) skeleton, while the ¹³C NMR spectrum confirms the number and type of carbon atoms present. cnr.it

Mass Spectrometry (MS) is another critical tool used to determine the molecular weight and formula of this compound. utas.edu.au High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which is essential for deducing the elemental composition of the molecule. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the compound. jchps.com

The integrated use of these spectroscopic techniques allows for the unambiguous structural determination of this compound and the identification of new, related pterocarpans from Bituminaria species. nih.govbtiscience.org

Biosynthesis and Metabolic Engineering Strategies for Bitucarpin a Production

Elucidation of the Isoflavonoid (B1168493) Biosynthetic Pathway Leading to Pterocarpans

The biosynthesis of pterocarpans, a significant group of isoflavonoid phytoalexins, originates from the general phenylpropanoid pathway. encyclopedia.pubmdpi.com This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce key intermediates. encyclopedia.pubscispace.com A pivotal step is the formation of isoflavones, such as daidzein (B1669772) and genistein, from flavanones, a reaction catalyzed by isoflavone (B191592) synthase (IFS). frontiersin.orgnih.gov These isoflavones then serve as precursors for the synthesis of various pterocarpans. encyclopedia.pub For instance, daidzein can be metabolized to produce glyceollins in soybean, while formononetin (B1673546) is a precursor for medicarpin. encyclopedia.pubfrontiersin.org

Key Enzymes in the Biosynthesis of Bitucarpin A Precursors

The transformation of isoflavone precursors into the characteristic pterocarpan (B192222) skeleton is orchestrated by a series of specific enzymes. The key players in this cascade include:

Isoflavone Synthase (IFS): This enzyme marks the entry point into the isoflavonoid pathway by catalyzing the aryl migration of the B-ring from the 2- to the 3-position of a flavanone, resulting in a 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone. frontiersin.orgnih.gov

Isoflavone 2'-hydroxylase (I2'H): This cytochrome P450 enzyme introduces a hydroxyl group at the 2'-position of the isoflavone ring, a critical step for subsequent cyclization. oup.com

2'-Hydroxyisoflavone Reductase (IFR): This enzyme is responsible for the stereospecific reduction of a 2'-hydroxyisoflavone to a (3R)-2'-hydroxyisoflavanone. oup.comcore.ac.uk This step is crucial as it establishes the chirality of the resulting pterocarpan. oup.com

Vestitone (B1219705) Reductase (VR): This enzyme further reduces the 2'-hydroxyisoflavanone to a 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). oup.comcore.ac.uk

Pterocarpan Synthase (PTS): Previously considered a single enzyme, it is now understood that the final cyclization involves two distinct enzymes: vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) dehydratase. core.ac.uk The dehydratase catalyzes the final ring closure to form the pterocarpan core. oup.comcore.ac.uk Recent research has identified pterocarpan synthase as a dirigent domain-containing protein with isoflavanol dehydratase activity, highlighting its role in controlling the stereochemistry of the final product. oup.comresearchgate.net

| Enzyme | Abbreviation | Function | References |

|---|---|---|---|

| Isoflavone Synthase | IFS | Catalyzes the formation of 2-hydroxyisoflavanones from flavanones. | frontiersin.orgnih.gov |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. | frontiersin.orgnih.gov |

| Isoflavone 2'-hydroxylase | I2'H | Hydroxylates the isoflavone at the 2'-position. | oup.com |

| 2'-Hydroxyisoflavone Reductase | IFR | Reduces 2'-hydroxyisoflavones to 2'-hydroxyisoflavanones. | oup.comcore.ac.ukwikipedia.org |

| Vestitone Reductase | VR | Reduces vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). | oup.comcore.ac.uk |

| Pterocarpan Synthase / DMI Dehydratase | PTS / DMID | Catalyzes the final ring closure to form the pterocarpan skeleton. | oup.comcore.ac.ukoup.comresearchgate.net |

Intermediate Metabolites in the Pterocarpan Biosynthetic Cascade

The synthesis of pterocarpans involves a series of well-defined intermediate molecules. Following the initial formation of an isoflavone, the pathway proceeds through several key metabolites:

2'-Hydroxyisoflavones: These are the direct products of I2'H activity and serve as the substrate for IFR. oup.com An example is 2'-hydroxyformononetin. core.ac.uk

(3R)-2'-Hydroxyisoflavanones: The stereospecific reduction by IFR yields these chiral intermediates. oup.com Vestitone is a key intermediate in the biosynthesis of medicarpin. core.ac.uk

7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI): This isoflavanol is formed by the action of vestitone reductase on vestitone and is the immediate precursor to the pterocarpan, medicarpin. oup.comcore.ac.uk

7,2',4'-Trihydroxyisoflavanol (THI): This intermediate is involved in the biosynthesis of 9-hydroxy pterocarpans. oup.com

The specific substitutions on the aromatic rings of these intermediates determine the final structure of the pterocarpan. For example, the presence of a methoxy (B1213986) group at the 4'-position of the isoflavone precursor leads to the formation of medicarpin. oup.com

Biological Factors Influencing this compound Biosynthesis and Accumulation

The production and accumulation of this compound, like other pterocarpans, are significantly influenced by various biological factors, including symbiotic relationships with microorganisms and the plant's own defense mechanisms.

Role of Plant-Endophyte Interactions in Secondary Metabolite Production

A notable factor influencing the biosynthesis of pterocarpans is the interaction between plants and endophytic fungi, particularly arbuscular mycorrhizal fungi (AMF). nih.gov AMF are beneficial symbionts that colonize the roots of most terrestrial plants. wikipedia.org Research has demonstrated that the inoculation of Bituminaria bituminosa with AMF leads to a significant increase in the accumulation of the pterocarpans this compound and erybraedin C. frontiersin.orgnih.govresearchgate.netnih.gov This suggests that the symbiotic relationship with AMF can be a viable strategy for enhancing the production of these medicinally important compounds. frontiersin.orgresearchgate.netnih.gov The mechanism behind this enhancement may involve improved nutrient uptake by the plant, as well as the stimulation of the plant's defense pathways. frontiersin.org

Plant Defense Mechanisms and Phytoalexin Induction

Pterocarpans, including this compound, are classified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or other stress factors. researchgate.netnih.govresearchgate.net Their production is a key component of the plant's induced defense system. nih.govnih.gov The accumulation of these compounds is often triggered by elicitors, which can be molecules from the pathogen or signals generated by the plant itself in response to damage. researchgate.nettubitak.gov.tr

The induction of phytoalexin biosynthesis is a rapid and localized response, often associated with a hypersensitive reaction at the site of infection. tubitak.gov.tr This involves the transcriptional activation of genes encoding the biosynthetic enzymes of the pterocarpan pathway. scispace.com For example, in alfalfa, the activities of enzymes like vestitone reductase and DMI dehydratase increase significantly following treatment with a fungal elicitor, correlating with the accumulation of medicarpin. core.ac.uk This induction of defense-related compounds helps the plant to inhibit the growth of invading pathogens. nih.gov

Strategies for Enhanced this compound Production

Given the medicinal interest in this compound, various strategies are being explored to enhance its production. One promising approach is the utilization of plant-endophyte interactions. As previously mentioned, the inoculation of Bituminaria bituminosa with arbuscular mycorrhizal fungi has been shown to significantly increase the yield of this compound and erybraedin C. frontiersin.orgnih.govnih.gov This biotechnological approach offers a natural and sustainable method for boosting the production of these valuable compounds. nih.gov

Metabolic engineering presents another powerful strategy. By understanding the biosynthetic pathway and the key enzymes involved, it is possible to manipulate the expression of specific genes to increase the flux towards pterocarpan synthesis. frontiersin.org This could involve overexpressing genes encoding rate-limiting enzymes or down-regulating competing pathways. The heterologous expression of key enzyme genes in microbial systems or other plant species is also a feasible approach to achieve higher yields of specific pterocarpans. frontiersin.org Furthermore, the application of elicitors, both biotic and abiotic, to plant cell cultures or whole plants can be used to induce the production of phytoalexins like this compound. tubitak.gov.trresearchgate.net

Biotechnological Approaches for In Vitro Culture

The production of this compound, a complex pterocarpan, through traditional methods is often limited by the low content in the native plant, Bituminaria bituminosa. nih.gov As a result, biotechnological approaches using plant in vitro cultures present a promising alternative for a stable and sustainable supply. nih.gov Plant cell and tissue culture techniques allow for the cultivation of plant cells, tissues, and organs in a controlled, artificial environment, independent of seasonal and geographical constraints. nih.govebsco.com

Research into in vitro cultures of Bituminaria bituminosa has focused on establishing various culture types, including seedlings, callus, and shoot cultures, to optimize the production of its characteristic secondary metabolites. researchgate.netnih.gov Studies have demonstrated that the type of culture system significantly impacts the metabolic profile. While the isoflavone daidzein, a precursor in the pterocarpan pathway, is found in all tested in vitro materials, this compound accumulation shows a strong dependence on organ differentiation. researchgate.netarccjournals.com

Specifically, this compound, along with the related pterocarpan erybraedin C, has been successfully detected in extracts from in vitro shoot cultures, with concentrations comparable to those found in wild shoots. researchgate.netnih.gov However, these compounds were notably absent or undetectable in undifferentiated callus cultures. researchgate.netnih.govarccjournals.com This suggests that the biosynthetic pathway leading to pterocarpans like this compound is closely linked to the morphological development and cellular differentiation associated with organogenesis in B. bituminosa. nih.gov

Efforts to induce callus and optimize growth have explored various media compositions, particularly the manipulation of plant growth regulators. arccjournals.com For instance, different concentrations and combinations of auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and cytokinins such as benzylaminopurine (BAP) and kinetin (B1673648) have been investigated for callus induction from various explants (e.g., leaves, hypocotyls, cotyledons). ebsco.comarccjournals.com While these studies are crucial for understanding the basic growth requirements of B. bituminosa cells in vitro, shoot cultures remain the most viable system for this compound production identified to date. researchgate.netarccjournals.com

| Compound | Culture Type | Presence/Detection | Reference |

|---|---|---|---|

| This compound | In Vitro Shoots | Detected | researchgate.netnih.gov |

| This compound | Callus | Not Detected | researchgate.netarccjournals.com |

| Erybraedin C | In Vitro Shoots | Detected | researchgate.netnih.gov |

| Erybraedin C | Callus | Not Detected | researchgate.netarccjournals.com |

| Daidzein | In Vitro Shoots | Detected | researchgate.netarccjournals.com |

| Daidzein | Callus | Detected | researchgate.netarccjournals.com |

| Angelicin | In Vitro Plants | Detected | researchgate.netnih.gov |

| Angelicin | Callus | Not Detected | researchgate.net |

| Psoralen | In Vitro Plants | Detected | researchgate.netnih.gov |

| Psoralen | Callus | Not Detected | researchgate.net |

Pharmacological Activities and Mechanistic Investigations of Bitucarpin a in Vitro and Preclinical Studies

Anti-Oncogenic Activities and Cellular Mechanisms

Bitucarpin A demonstrates significant anti-oncogenic potential through multiple mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of cancer cell proliferation across different cancer types.

Scientific investigations have confirmed that this compound is capable of inducing apoptosis in various human cancer cell lines. In human colon adenocarcinoma cell lines, LoVo and HT29, this compound's apoptotic effect is dependent on both cell density and the duration of treatment.

Furthermore, studies on the human neuroblastoma SH-SY5Y cell line have shown that this compound possesses antiproliferative properties that lead to the induction of apoptotic cell death nih.govresearchgate.netnih.gov. This activity was identified through biological investigations using a live-cell imaging system, which revealed the onset of apoptosis in the neuroblastoma cells upon treatment with the compound nih.govnih.gov. This confirms that the apoptosis-inducing capability of this compound extends to cancer cells of neuronal origin.

A key aspect of this compound's anti-cancer activity is its ability to interfere with the normal progression of the cell cycle in cancer cells. In studies involving human colon adenocarcinoma cell lines (LoVo and HT29), treatment with this compound was found to induce a transient block at the G0/G1 phase of the cell cycle. This arrest was observed over a period of 24 to 96 hours, effectively halting the cells' progression into the DNA synthesis (S) phase and subsequent division.

This compound exhibits broad anti-proliferative effects against various cancer models. Its cytotoxicity has been quantified in human colon adenocarcinoma cell lines, though its effectiveness varies depending on the specific cell line's characteristics. For instance, the half-lethal dose (LD50) was determined to be 1.84 µg/ml in LoVo cells and 6.00 µg/ml in HT29 cells. It was noted that the anti-proliferative activity of this compound is influenced by cell density, suggesting its potential efficacy may be more pronounced in specific tumor microenvironments, such as early micrometastatic diseases.

In addition to colon cancer, this compound's anti-proliferative properties have been established in the neuroblastoma SH-SY5Y cell line, underscoring its potential as an anti-cancer agent in diverse neoplastic models nih.govresearchgate.netnih.gov.

Table 1: Cytotoxicity of this compound in Human Colon Adenocarcinoma Cell Lines

| Cell Line | LD50 (µg/ml) |

|---|---|

| LoVo | 1.84 |

| HT29 | 6.00 |

Genoprotective and Anti-Clastogenic Properties

Beyond its direct anti-cancer effects, this compound also possesses properties that protect genetic material from damage.

In vitro studies using cultured human lymphocytes have demonstrated that this compound itself is not clastogenic, meaning it does not cause breaks or damage to chromosomes. However, the compound does exhibit significant anti-clastogenic activity. When lymphocytes were exposed to known clastogenic (chromosome-damaging) agents, the presence of this compound helped to reduce the extent of the genetic damage.

The protective effects of this compound have been specifically investigated against DNA damage induced by the clastogenic agent Mitomycin C (MMC). Research showed that this compound significantly reduced the clastogenic effects of MMC in human lymphocytes. This protective action was observed when the cells were treated with this compound simultaneously with MMC or as a pre-treatment. The underlying mechanism for this genoprotective effect is suggested to be related to the induction or inhibition of cellular reductive metabolic enzymes that are involved in the activation or detoxification of the clastogenic agent.

Non-Clastogenic Profile of this compound Per Se

In vitro studies have been conducted to evaluate the clastogenic potential of this compound, specifically its ability to induce damage to chromosomes. Research utilizing cultured human lymphocytes has demonstrated that this compound, when assayed on its own, is non-clastogenic within the tested concentration ranges. nih.gov In these studies, the compound did not adversely affect the mitotic index or the cell-proliferation index of the human lymphocytes. nih.gov The primary endpoint measured was micronucleus formation, a key indicator of chromosomal damage. The findings indicate that this compound per se does not induce this type of genotoxicity. nih.gov

While this compound itself did not show clastogenic activity, it was observed to modulate the effects of known clastogens. For instance, its presence significantly reduced the chromosome-damaging activity of Mitomycin C (MMC) in human lymphocyte cultures. nih.gov This protective effect suggests that this compound may influence cellular metabolic enzymes involved in the detoxification of genotoxic agents. nih.gov

Antimicrobial and Antiviral Spectrum of Activity

This compound belongs to the pterocarpan (B192222) class of isoflavonoids, a group of natural compounds that has garnered considerable interest for their medicinal properties, including antimicrobial activities. nih.gov Pterocarpans are recognized as phytoalexins, which are substances produced by plants as a defense mechanism against pathogens. frontiersin.orgnih.gov

General studies on pterocarpans indicate that this class of compounds possesses antibacterial properties. nih.gov Extracts from the plant Bituminaria bituminosa, a primary natural source of this compound, have demonstrated activity against various bacteria. frontiersin.orgnih.govcore.ac.uk These extracts contain a variety of secondary metabolites, including pterocarpans, which are believed to contribute to the observed antibacterial effects. core.ac.uk However, specific data from in vitro studies detailing the direct antibacterial efficacy of isolated this compound, such as its Minimum Inhibitory Concentration (MIC) against specific bacterial strains, are not detailed in the available literature. While the broader chemical family shows activity, dedicated studies quantifying the specific antibacterial spectrum of this compound are required for a complete profile.

Similar to the antibacterial potential, the broader class of pterocarpans is reported to exhibit antifungal and antiviral properties. nih.gov These activities are consistent with their role as phytoalexins in plant defense. frontiersin.orgnih.gov Research on Bituminaria bituminosa indicates the presence of compounds with antifungal activity. nih.gov However, specific preclinical and in vitro studies focused solely on the antifungal and antiviral efficacy of purified this compound are not extensively detailed in the available scientific literature. Quantitative data, such as MIC values against fungal pathogens or the 50% effective concentration (EC50) against specific viruses, for the isolated compound are not specified.

Anti-inflammatory Modulatory Effects

Secondary metabolites isolated from Bituminaria bituminosa, including the class of pterocarpans to which this compound belongs, are noted in scientific reviews as showing potential anti-inflammatory activities. frontiersin.orgnih.gov The mechanism of action for related compounds often involves the modulation of key inflammatory signaling pathways. However, specific in vitro or preclinical studies detailing the direct anti-inflammatory modulatory effects of isolated this compound were not identified in the searched literature. There is no available data on its specific impact on inflammatory mediators such as cytokines, chemokines, or signaling pathways like NF-κB for the purified compound.

Structure Activity Relationship Sar Studies of Bitucarpin a and Its Analogues

Comparative Structural Analysis with Structurally Related Pterocarpans (e.g., Erybraedin C) and Their Differential Biological Potency

Bitucarpin A belongs to the pterocarpan (B192222) class of isoflavonoids. Its biological activity is best understood when compared with structurally similar analogues, such as Erybraedin C, both of which have been isolated from Bituminaria bituminosa. Although they share the same core pterocarpan skeleton, minor structural differences lead to significant variations in their biological potency and cytotoxic mechanisms.

The primary structural distinctions between this compound and Erybraedin C are the substitution patterns on the aromatic rings. This compound is characterized by the presence of methoxy (B1213986) (-OCH3) groups at the 7 and 4' positions and the absence of a prenyl group. In contrast, Erybraedin C possesses hydroxyl (-OH) groups at these positions and features a prenyl group at the 5' position nih.gov.

These structural modifications directly impact their cytotoxic activity against human colon adenocarcinoma cell lines. Erybraedin C demonstrates potent and similar cytotoxicity against both HT29 and LoVo cell lines, with LD50 values of 1.94 µg/ml and 1.73 µg/ml, respectively. Its apoptotic effect is independent of the cell cycle. This compound, however, shows differential and generally lower cytotoxicity. Its LD50 is 6.00 µg/ml in HT29 cells and 1.84 µg/ml in LoVo cells nih.gov. The activity of the methoxylated this compound is also conditioned by cell density and requires higher doses and longer treatment times to induce apoptosis nih.gov. Unlike Erybraedin C, this compound affects cell cycle progression, inducing a transient block in the G0/G1 phase nih.gov. This suggests that the regio-specific hydroxyl and prenyl groups on Erybraedin C are critical for its high, cell-cycle-independent potency, while the methoxy groups on this compound result in a less potent, cell-density-dependent activity nih.gov.

| Compound | Structural Differences from Erybraedin C | LD50 in HT29 cells (µg/ml) | LD50 in LoVo cells (µg/ml) | Mechanism Highlight |

|---|---|---|---|---|

| This compound | - Lacks 5' prenyl group

| 6.00 | 1.84 | Induces G0/G1 cell cycle block; activity is cell-density dependent nih.gov |

| Erybraedin C | - Contains 5' prenyl group

| 1.94 | 1.73 | Apoptosis is independent of cell cycle arrest nih.gov |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The comparative analysis with Erybraedin C allows for the identification of the key pharmacophoric elements within the this compound scaffold that dictate its specific biological activity profile.

The defining pharmacophoric features of this compound, which distinguish its activity from more potent analogues, are:

Absence of a Prenyl Group: The lack of the bulky, lipophilic prenyl group at the 5' position is a critical distinction. In Erybraedin C, this group is associated with potent growth inhibitory activity nih.gov. Its absence in this compound is a major factor in its reduced cytotoxicity, highlighting the importance of this lipophilic side chain for strong interaction with its biological target.

Together, these features—the methoxylation of the core structure and the lack of a prenyl side chain—constitute the key pharmacophoric elements that define the moderate, cell-density-dependent cytotoxic profile of this compound.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational chemistry provides powerful tools to investigate and predict the biological activity of molecules, thereby guiding SAR studies. Techniques like molecular docking and Quantitative Structure-Activity Relationships (QSAR) are invaluable for elucidating how compounds like this compound interact with biological targets.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. The process involves simulating the ligand's position and conformation within the binding site of a target protein. By calculating a scoring function, which estimates the binding affinity, molecular docking can help identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For a compound like this compound, docking studies could be used to screen potential protein targets and visualize how its specific structural features, like the methoxy groups, interact with amino acid residues in a binding pocket, providing a molecular basis for its observed biological activity.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are developed by correlating molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., size, lipophilicity, electronic properties)—with experimentally measured activity fiveable.melibretexts.org. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds based solely on their structure fiveable.menih.gov. For the pterocarpan scaffold, a QSAR study involving this compound and a series of its analogues could identify which molecular properties are most critical for cytotoxicity. This would allow for the rational design of new derivatives with potentially enhanced potency by modifying the scaffold to optimize these key properties.

Chemical Synthesis and Synthetic Derivatization Strategies for Bitucarpin a

Total Synthesis Approaches for the Pterocarpan (B192222) Core Structure

The total synthesis of pterocarpans, including the core scaffold of Bitucarpin A, has been an area of active research, leading to the development of several synthetic strategies. These approaches are crucial for providing access to these molecules without reliance on natural sources and for enabling the synthesis of analogs that are not found in nature. A comprehensive review of pterocarpan synthesis highlights a variety of methods to construct the characteristic tetracyclic ring system. researchgate.net

One of the common biomimetic approaches begins with isoflavones as starting materials, which are then subjected to reduction and cyclization to form the pterocarpan skeleton. researchgate.net Another notable strategy involves the oxidation of 2'-hydroxyisoflavans. For instance, the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can effect the cyclization to the pterocarpan ring system, likely proceeding through a quinonemethide intermediate. researchgate.net

More contemporary methods have focused on achieving stereoselectivity in the synthesis of the pterocarpan core, as the stereochemistry at the 6a and 11a positions is critical for biological activity. An efficient, modern approach involves the asymmetric one-pot transformation of 2'-hydroxyl-substituted isoflavones into enantiopure pterocarpans. nih.gov This method utilizes an asymmetric transfer hydrogenation (ATH) reaction, which allows for the stereocontrolled synthesis of key chiral intermediates. nih.gov

The general synthetic pathways to the pterocarpan core can be categorized as follows:

Biomimetic Routes: These strategies often mimic the proposed biosynthetic pathways in plants. A key step in the natural biosynthesis of pterocarpans is the stereospecific ring closure of a 2'-hydroxyisoflavanol intermediate, a reaction catalyzed by pterocarpan synthase. nih.govnih.gov Synthetic approaches have sought to replicate this cyclization chemically.

Convergent Strategies: These methods involve the synthesis of key fragments of the molecule separately, which are then joined together in the later stages of the synthesis. This can allow for greater flexibility in the synthesis of analogs.

Linear Sequences: In these approaches, the molecule is built up in a stepwise fashion from a simpler starting material.

| Synthetic Strategy | Key Precursors | Key Reactions | Reference |

| Biomimetic Synthesis | Isoflavones, 2'-Hydroxyisoflavans | Reduction, Cyclization, Oxidation | researchgate.net |

| Asymmetric Synthesis | 2'-Hydroxyl-substituted isoflavones | Asymmetric Transfer Hydrogenation (ATH) | nih.gov |

| General Pterocarpan Synthesis | Chalcones, Isoflavonoids | Heck arylation, Sakurai-Hosomi reaction | researchgate.net |

Semisynthetic Modifications of Naturally Derived this compound

While the total synthesis of this compound itself has not been extensively reported, the semisynthesis of closely related pterocarpans provides a framework for how naturally derived this compound could be chemically modified. Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives and probing structure-activity relationships.

A notable example that can be extrapolated to this compound is the synthesis of other prenylated pterocarpans, such as erybraedin A and erybraedin C, from a synthetically derived demethylmedicarpin. researchgate.net Erybraedin C is structurally very similar to this compound, with the primary difference being the presence of a prenyl group. The synthetic strategies used to introduce prenyl groups and other functionalities onto the pterocarpan scaffold of demethylmedicarpin could conceptually be applied to this compound.

Potential semisynthetic modifications of this compound, based on established pterocarpan chemistry, could include:

Alkylation and Acylation: The phenolic hydroxyl groups on the this compound molecule are amenable to alkylation and acylation reactions to introduce a variety of functional groups. These modifications can alter the lipophilicity and hydrogen-bonding capabilities of the molecule, potentially influencing its biological activity.

Prenylation: Given that many bioactive pterocarpans are prenylated, the introduction of prenyl or other isoprenoid chains to the aromatic rings of this compound is a logical step. This can be achieved through various methods, including electrophilic aromatic substitution with prenyl bromide in the presence of a Lewis acid. The presence of prenyl groups is often associated with enhanced bioactivity of the pterocarpan scaffold. mdpi.com

Modification of Existing Substituents: The methoxy (B1213986) group on this compound could potentially be demethylated to a hydroxyl group, which could then be further functionalized.

These semisynthetic approaches would allow for the generation of a library of this compound derivatives, which could then be screened for improved biological properties.

Design and Synthesis of Novel this compound Derivatives to Explore Enhanced Bioactivity and Specificity

The design and synthesis of novel derivatives of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While specific research on the design and synthesis of novel this compound derivatives is not widely documented, the principles of medicinal chemistry and the extensive research on other natural product classes provide a clear roadmap for such endeavors.

The primary goals for creating novel this compound derivatives would be to:

Enhance Potency: Increase the desired biological effect at lower concentrations.

Improve Selectivity: Increase the activity against the desired biological target while minimizing off-target effects.

Optimize Physicochemical Properties: Modify the molecule to improve its solubility, stability, and bioavailability.

Strategies for the design and synthesis of novel this compound derivatives would likely focus on structure-activity relationship (SAR) studies. SAR studies involve systematically modifying different parts of the molecule and assessing how these changes affect its biological activity. researchgate.netnih.govnih.govmdpi.com

Key areas of the this compound scaffold that would be targeted for modification include:

The Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) to the aromatic rings could modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

The Hydroxyl and Methoxyl Groups: As mentioned in the semisynthesis section, these functional groups are prime candidates for modification to alter the molecule's polarity and hydrogen-bonding capacity.

The Pterocarpan Core: While more synthetically challenging, modifications to the core ring structure could lead to novel scaffolds with unique biological activities.

Advanced Research Applications and Future Perspectives on Bitucarpin a

Development of Bitucarpin A-Based Chemical Probes for Target Identification and Validation

A critical step in elucidating the mechanism of action of a bioactive compound is the identification of its direct molecular targets. Chemical probes are small molecules designed to bind selectively to a protein target, enabling its identification and functional characterization nih.gov. The development of this compound-based chemical probes would be a pivotal advancement in understanding its biological function.

Probe Design and Synthesis: The design of such probes would involve modifying the this compound scaffold to incorporate two key moieties: a photoreactive group and a bioorthogonal handle, without significantly altering the parent molecule's core structure and biological activity unimi.it.

Photoreactive Group: A group like a diazirine or benzophenone could be strategically added to the this compound structure. Upon photoactivation, this group forms a covalent bond with the nearest interacting protein, permanently "tagging" the target unimi.it.

Bioorthogonal Handle: A terminal alkyne or azide group would also be included. This handle does not react with endogenous cellular components but allows for the specific attachment of a reporter tag (e.g., biotin or a fluorophore) via "click chemistry" after target binding and covalent crosslinking.

Target Identification and Validation Workflow:

Treatment: Cancer cells or other relevant biological systems would be treated with the this compound-based photoaffinity probe.

Photo-crosslinking: The cells are exposed to UV light to induce covalent bond formation between the probe and its binding partners.

Lysis and Enrichment: The cells are lysed, and the probe-protein complexes are enriched using the bioorthogonal handle. For example, a biotin handle would be captured by streptavidin-coated beads.

Proteomic Analysis: The enriched proteins are identified using mass spectrometry-based proteomics.

Validation: The identified potential targets must be validated through subsequent biological assays, such as genetic knockdown (siRNA) or knockout (CRISPR) of the target protein to see if its absence phenocopies the effects of this compound treatment nih.gov.

The table below illustrates a hypothetical design for this compound-based chemical probes.

| Probe Name | Parent Scaffold | Photoreactive Group | Bioorthogonal Handle | Potential Application |

| Bita-PAL-1 | This compound | Diazirine | Terminal Alkyne | Proteome-wide target identification |

| Bita-PAL-2 | This compound | Benzophenone | Terminal Alkyne | Validation of protein-drug interactions |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies offer a global, unbiased view of the molecular changes within a biological system in response to a stimulus. Integrating proteomics and metabolomics would provide a comprehensive picture of the cellular pathways modulated by this compound nih.govdyecraftlab.com.

Proteomics: Quantitative proteomic analysis of cells treated with this compound can reveal changes in protein expression and post-translational modifications, offering insights into the compound's mechanism of action mdpi.com.

Methodology: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can be employed.

Expected Insights: This could identify up- or down-regulated proteins involved in specific signaling pathways (e.g., apoptosis, cell cycle control, stress responses) affected by this compound. For example, a study on a different natural compound extract used a proteomic approach to identify deregulation of cell cycle and iron metabolism components mdpi.com.

Metabolomics: Metabolomic profiling identifies and quantifies endogenous small-molecule metabolites in a biological sample, providing a functional readout of the cellular state nih.gov.

Methodology: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful platforms for analyzing the metabolome of this compound-treated cells.

Expected Insights: This analysis can reveal alterations in metabolic pathways, such as energy metabolism, amino acid metabolism, or lipid biosynthesis, that are impacted by this compound. Such findings could uncover novel mechanisms of action or identify biomarkers of response nih.govmdpi.com. An integrated analysis of metabolomic and transcriptomic data has been used to investigate the molecular mechanisms of other natural products researchgate.net.

The following table presents a hypothetical dataset from a proteomic study on colon cancer cells treated with this compound.

| Protein | Function | Fold Change (this compound vs. Control) | Implicated Pathway |

| Caspase-3 | Apoptosis Execution | +2.5 | Apoptosis |

| Cyclin D1 | Cell Cycle Progression | -1.8 | G1/S Transition |

| Bcl-2 | Anti-Apoptotic | -2.1 | Apoptosis Regulation |

| PCNA | DNA Replication | -1.6 | Cell Cycle |

Future Directions in Preclinical Research and Mechanistic Elucidation of this compound's Therapeutic Potential

Building upon the initial in vitro findings that this compound induces a G0/G1 cell cycle block and apoptosis in a cell-density dependent manner in colon cancer cells, future research should focus on rigorous preclinical evaluation and deeper mechanistic studies nih.gov.

In Vivo Preclinical Models:

Efficacy Studies: The anticancer activity of this compound should be evaluated in various preclinical animal models, such as patient-derived xenografts (PDXs) of colon cancer nih.govyoutube.com. These studies would aim to determine if the in vitro effects translate to tumor growth inhibition in a living organism.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: It is essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and stability in vivo scispace.comtranspharmlab.com. PD studies would correlate the compound's concentration with its biological effects in the tumor tissue.

Mechanistic Elucidation:

Pathway Analysis: Combining the results from omics studies and target identification will allow for the construction of a comprehensive model of the signaling pathways modulated by this compound. This will help to fully elucidate the mechanism behind its observed effects on the cell cycle and apoptosis nih.govrsc.org.

Combination Therapies: Based on its mechanism of action, future studies could explore the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies.

The table below outlines a potential roadmap for the preclinical development of this compound.

| Research Phase | Key Questions | Methodologies | Expected Outcome |

| Target Deconvolution | What are the direct molecular targets of this compound? | Chemical Probes, Proteomics | Identification and validation of protein targets. |

| Mechanism of Action | Which cellular pathways are modulated by this compound? | Omics (Proteomics, Metabolomics), Cell Biology Assays | Elucidation of the signaling network responsible for its bioactivity. |

| In Vivo Efficacy | Does this compound inhibit tumor growth in animal models? | Xenograft and PDX models | Assessment of therapeutic potential in a preclinical setting. |

| Pharmacokinetics | Is this compound bioavailable and stable in vivo? | LC-MS based analysis in plasma and tissues | Determination of key PK parameters to inform future studies. |

Q & A

Q. How can researchers address challenges in reproducing published protocols for this compound isolation from natural sources?

- Methodological Guidance : Contact original authors for raw chromatograms or spectral data. Validate extraction solvents and times using a fractional factorial design. Document batch-to-batch variability (e.g., seasonal plant material differences) and report in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.